molecular formula C5H4O2 B129913 3-Furaldehyde CAS No. 498-60-2

3-Furaldehyde

Cat. No.: B129913
CAS No.: 498-60-2
M. Wt: 96.08 g/mol
InChI Key: AZVSIHIBYRHSLB-UHFFFAOYSA-N
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Description

Furan-3-carbaldehyde: , also known as 3-furaldehyde or 3-furancarboxaldehyde, is an organic compound with the molecular formula C5H4O2. It is a derivative of furan, characterized by the presence of an aldehyde group at the third position of the furan ring. This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in water, benzene, chloroform, alcohol, and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of furan-3-carbaldehyde typically involves the oxidation of furan derivatives under controlled conditions. The specific methods and catalysts used can vary, but the goal is to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide is commonly used as an oxidizing agent.

    Reduction: Borane-tetrahydrofuran complex is used for reduction reactions.

    Substitution: Halogens like bromine and chlorine are used for halogenation reactions.

Major Products:

    Oxidation: Furan-3-carboxylic acid.

    Reduction: Furan-3-methanol.

    Substitution: Polyhalogenated furan derivatives.

Scientific Research Applications

Chemistry: Furan-3-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, furan-3-carbaldehyde derivatives have shown potential as antibacterial and antifungal agents. These compounds are being studied for their ability to inhibit the growth of various pathogens .

Industry: Furan-3-carbaldehyde is used in the production of resins, plastics, and other polymeric materials. It is also employed in the manufacture of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of furan-3-carbaldehyde and its derivatives involves interactions with biological molecules, leading to the inhibition of microbial growth. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

    Furan-2-carbaldehyde (Furfural): Similar to furan-3-carbaldehyde but with the aldehyde group at the second position.

    2,5-Furandicarboxaldehyde: Contains two aldehyde groups at the second and fifth positions.

Uniqueness: Furan-3-carbaldehyde is unique due to its specific position of the aldehyde group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

furan-3-carbaldehyde
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InChI

InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVSIHIBYRHSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40198076
Record name 3-Furaldehyde
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Molecular Weight

96.08 g/mol
Source PubChem
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Physical Description

Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS]
Record name 3-Furaldehyde
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Vapor Pressure

5.33 [mmHg]
Record name 3-Furaldehyde
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CAS No.

498-60-2
Record name 3-Furancarboxaldehyde
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Record name 3-Furaldehyde
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Record name 3-Furaldehyde
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Record name furan-3-carbaldehyde
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Record name 3-FURANCARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-furaldehyde?

A1: The molecular formula of this compound is C5H4O2, and its molecular weight is 96.08 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used FTIR spectroscopy to study matrix-isolated this compound, identifying vibrational signatures of its trans and cis conformers. [] Additionally, 1H and 13C NMR spectral data have been used to characterize furfurylideneimidazolinones synthesized from this compound derivatives. []

Q3: How does the presence of this compound in wood affect its properties after treatment with sulfate and hydroxyl radicals?

A3: While advanced oxidation processes effectively reduce terpenes and alcohols in Pinus radiata wood, they increase emissions of acetic acid and this compound. [] This suggests that the treatment degrades certain wood components, potentially impacting its properties.

Q4: Is this compound a reliable indicator of honey freshness?

A4: While 5-hydroxymethyl-2-furaldehyde (HMF) is a well-established freshness parameter for honey, this compound, along with other furanic compounds, can provide additional insights into honey quality. High levels of these compounds, even in fresh honey, might indicate adulteration or improper storage. []

Q5: What is the role of this compound in the synthesis of furo[2,3-c]pyridine?

A5: this compound is a key starting material in the synthesis of furo[2,3-c]pyridine. It is first converted to β-(3-furyl)acrylic acid, which undergoes a series of transformations, ultimately leading to the formation of the desired furo[2,3-c]pyridine framework. []

Q6: Have there been any computational studies on the reactions of this compound with atmospheric oxidants?

A6: Yes, time-dependent DFT calculations have been used to study the photoisomerization of this compound, explaining the observed trans-to-cis ratio in an argon matrix. []

Q7: How does the position of the aldehyde group affect the reactivity of furanaldehydes with chlorine atoms?

A7: Studies on the kinetics of chlorine atom reactions with 2-furaldehyde, this compound, and 5-methyl-2-furaldehyde suggest that the position of the aldehyde group has minimal impact on the reaction rate. This implies that the chlorine atom likely adds to the double bond of the aromatic ring rather than abstracting the aldehydic hydrogen. []

Q8: Can this compound be used to synthesize compounds with carbonic anhydrase inhibitory activity?

A8: Yes, researchers have utilized metalation chemistry, initially developed for this compound, to synthesize a series of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde. Several of these compounds demonstrate potent inhibition of carbonic anhydrase II. []

Q9: How does potassium impregnation affect the stability of bio-oil derived from beech wood?

A9: Potassium impregnation increases the viscosity of beech wood bio-oil during stability tests, indicating increased polymerization due to the presence of inorganics. This highlights the importance of controlling inorganic content for bio-oil stability. []

Q10: Are there any safety concerns associated with this compound?

A10: While this compound occurs naturally in various foods, high concentrations can be harmful. The compound's safety profile and potential long-term effects require further investigation. []

Q11: What analytical techniques are commonly used to identify and quantify this compound in complex matrices?

A11: Several analytical techniques are used to study this compound:

  • GC-MS: This technique is frequently employed for identifying and quantifying this compound in various samples, including honey [, , ], bio-oil [, ], and plant extracts. []
  • HS-SPME/GC/MS: This technique, coupled with chemometric analysis, enables the differentiation of honey varieties based on their volatile profiles, including this compound. []
  • HPLC: This method is valuable for separating and quantifying furanic compounds, including this compound, in complex mixtures like honey. []
  • Electrochemical methods: Square wave voltammetry on an Hg electrode shows promise for the simultaneous determination of this compound and other furanic compounds in honey. []

Q12: How does the presence of phosphorus affect the formation of this compound during biomass pyrolysis?

A12: Phosphorus impregnation of beech wood leads to an increased formation of this compound and levoglucosenone during pyrolysis, suggesting a catalytic role of phosphorus in the rearrangement and dehydration reactions. []

Q13: Can this compound contribute to environmental pollution?

A13: this compound is found in emissions from wood treated with certain oxidation processes, suggesting a potential for air quality impact. [] Further research is needed to fully understand its environmental fate and effects.

Q14: What is the historical significance of this compound in chemical research?

A14: this compound has served as a vital starting material and building block for various synthetic transformations, contributing to the advancement of organic chemistry methodologies. [, , ]

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